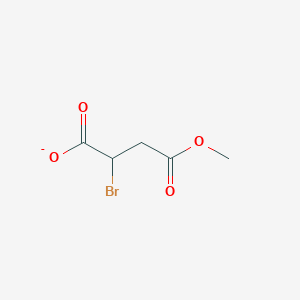
2-Bromo-4-methoxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-4-oxobutanoate is an organic compound with a unique structure that includes a bromine atom, a methoxy group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-4-oxobutanoate typically involves the bromination of 4-methoxy-4-oxobutanoic acid. This can be achieved through the reaction of 4-methoxy-4-oxobutanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 4-methoxy-4-oxobutanoic acid.
Reduction: Formation of 2-bromo-4-methoxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxy-4-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the ketone group are key sites for chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-4-oxobutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-oxobutanoate: Lacks the methoxy group, affecting its electron-donating properties.
4-Methoxy-4-oxobutanol: Lacks the bromine atom and has an alcohol group instead of a ketone.
Uniqueness
2-Bromo-4-methoxy-4-oxobutanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research .
Propriétés
Numéro CAS |
98298-18-1 |
|---|---|
Formule moléculaire |
C5H6BrO4- |
Poids moléculaire |
210.00 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
Clé InChI |
AZAOWIVCNSVXSE-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CC(C(=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)


![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)



![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)



